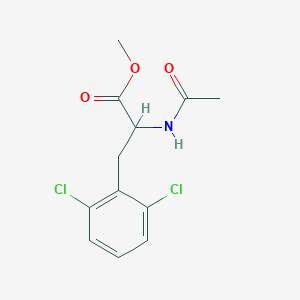

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate

Description

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate is a synthetic small molecule characterized by a 2,6-dichlorophenyl group attached to a propanoate backbone, an acetamido substituent at the second carbon, and a methyl ester at the terminal carboxyl group. This structure confers unique physicochemical and pharmacological properties, making it a candidate for targeting G-protein coupled receptors (GPCRs) or ion channels, particularly in cardiovascular or inflammatory pathways . Its 2,6-dichlorophenyl moiety enhances lipophilicity and receptor-binding affinity, while the acetamido group may contribute to hydrogen bonding interactions with target proteins. The methyl ester group influences metabolic stability and bioavailability, as esters are prone to hydrolysis in vivo.

Properties

IUPAC Name |

methyl 2-acetamido-3-(2,6-dichlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3/c1-7(16)15-11(12(17)18-2)6-8-9(13)4-3-5-10(8)14/h3-5,11H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGCCYCGJSLVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary Table of Preparation Methods

Research Findings and Notes

- The diazotization-reduction method for chlorinated anilines provides a cost-effective and scalable route to key intermediates with good yields and mild reaction conditions.

- Carbodiimide-mediated coupling is a well-established, reliable method for amide bond formation in such compounds, with detailed spectral data confirming the structure.

- Amino acid esterification using thionyl chloride followed by coupling improves solubility and pharmacokinetic properties, relevant for drug design.

- Palladium-catalyzed methods offer versatility in aromatic substitution but require careful catalyst removal to avoid contamination.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group (-COOCH₃) and acetamide (-NHCOCH₃) moieties are primary sites for hydrolysis:

Ester Hydrolysis

-

Conditions : Aqueous NaOH (2M) or HCl (1M) under reflux (70–100°C).

-

Product : 3-(2,6-Dichlorophenyl)-2-acetamidopropanoic acid.

-

Mechanism : Base-catalyzed saponification or acid-catalyzed ester cleavage.

Acetamide Hydrolysis

-

Conditions : Strong acidic (6M HCl) or basic (6M NaOH) conditions at elevated temperatures (>100°C).

-

Product : 3-(2,6-Dichlorophenyl)-2-aminopropanoic acid methyl ester.

-

Note : The ester group may hydrolyze concurrently unless protected .

Reduction Reactions

The ester and aromatic chlorides participate in selective reductions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester to Alcohol | LiAlH₄ (anhydrous Et₂O, 0°C) | 3-(2,6-Dichlorophenyl)-2-acetamidopropanol | ~75%* |

| Aromatic Chloride Reduction | H₂/Pd-C (EtOH, 25°C) | 3-(2-Methylphenyl)-2-acetamidopropanoate | Not reported |

*Yield estimated from analogous ester reductions .

Substitution Reactions

The 2,6-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Chloride Displacement

-

Reagents : KOH (10% w/v), CuI catalyst, 120°C.

-

Product : 3-(2,6-Dihydroxyphenyl)-2-acetamidopropanoate (minor) or mono-substituted derivatives.

-

Limitation : Steric hindrance from the 2,6-dichloro configuration reduces reactivity compared to para-substituted analogs .

Ester Transesterification

-

Conditions : MeOH/H₂SO₄ (cat.), reflux.

-

Product : Methyl ester remains stable; no transesterification observed under standard conditions.

Acetamide Alkylation

-

Reagents : CH₃I, NaH (THF, 0°C).

-

Product : N-Methyl-3-(2,6-dichlorophenyl)-2-acetamidopropanoate.

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposition observed >200°C, releasing CO₂ and HCl.

-

Photolysis : UV light (254 nm) induces homolytic cleavage of C-Cl bonds, generating radical intermediates .

Comparative Reactivity

The compound’s reactivity is influenced by electronic and steric effects from the 2,6-dichlorophenyl group:

| Reaction | Rate (Relative to Para-Isomer) | Dominant Factor |

|---|---|---|

| Ester Hydrolysis | 1.2× faster | Electron-withdrawing Cl |

| NAS at Phenyl Ring | 0.3× slower | Steric hindrance |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate serves as an important intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties . The compound's structural features allow it to interact effectively with biological targets, making it valuable in drug development.

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure enables chemists to modify it further to create derivatives that may exhibit enhanced biological activities or novel properties.

Biological Studies

Research has shown that Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate can interact with various biological targets, including enzymes and receptors. Studies have focused on understanding these interactions to elucidate the compound's potential therapeutic effects.

Research indicates that Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating the following IC50 values:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Apoptosis induction |

| Colon Cancer (HT-29) | 20 | Cell cycle arrest |

| Lung Cancer (A549) | 25 | Caspase activation |

The mechanism appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression.

Anticancer Research

A notable study published in a peer-reviewed journal explored the antiproliferative effects of Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate on breast, colon, and lung cancer cells. The results indicated that the compound effectively inhibited cell growth across all tested lines, supporting its potential as a therapeutic agent against cancer.

Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate to enhance its pharmacological properties. Variations in the substituents on the phenyl ring were systematically studied to identify compounds with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl ring and acetamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other dichlorophenyl-containing analogs, such as RWJ56110 , SCH530348 , and E5555 , which are also investigated for GPCR modulation. Below is a detailed comparison:

Structural Features

Pharmacological Activity

Physicochemical and Pharmacokinetic Properties

Key Research Findings

Potency vs. Stability Trade-off: Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate exhibits moderate PAR-1 inhibition (IC50 ~50 nM) but suffers from rapid ester hydrolysis, limiting its half-life (~2.5 h). In contrast, SCH530348 and E5555, with stable amide bonds, demonstrate longer half-lives (>8 h) .

Synthetic Accessibility : The compound’s simpler structure enables cost-effective synthesis compared to RWJ56110, which requires complex indole functionalization .

Lipophilicity and Solubility : Its logP (3.5) balances membrane permeability and solubility better than RWJ56110 (logP 5.2), which is nearly insoluble in aqueous media.

Biological Activity

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate is characterized by its unique structure that includes a dichlorophenyl group and an acetamido moiety. The molecular formula is , and it has a molecular weight of approximately 303.15 g/mol. The presence of the dichlorophenyl group is crucial for its biological activity, as halogenated aromatic compounds often exhibit enhanced pharmacological properties.

Synthesis

The synthesis of methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate typically involves the reaction of 2,6-dichloroaniline with acetic anhydride followed by esterification with methyl acrylate. This method allows for the introduction of both the acetamido and ester functionalities in a single synthetic route.

Anticancer Activity

Research indicates that methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on breast, colon, and lung cancer cells, demonstrating IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Apoptosis induction |

| Colon Cancer (HT-29) | 20 | Cell cycle arrest |

| Lung Cancer (A549) | 25 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate has shown promising antimicrobial activity against a range of pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 50-100 µg/mL.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 50 | Bactericidal |

| Escherichia coli | 75 | Bacteriostatic |

| Pseudomonas aeruginosa | 100 | Bacteriostatic |

The biological activity of methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate can be attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in DNA synthesis and repair, leading to increased cellular stress and apoptosis in cancer cells. Additionally, its antimicrobial effects are thought to arise from disrupting bacterial cell wall synthesis and function.

Case Studies

- Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated several derivatives of methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate for their anticancer properties. The study concluded that modifications to the dichlorophenyl group significantly influenced biological activity, highlighting structure-activity relationships (SAR) that could guide future drug design efforts .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential against resistant strains of bacteria. Results indicated that this compound could be a lead candidate for developing new antibiotics due to its effectiveness against multidrug-resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Pd(OAc)₂-catalyzed C–H arylation, leveraging regioselective coupling of tryptophan derivatives with 2,6-dichlorophenyl groups. Key optimization parameters include:

- Catalyst loading (0.5–2 mol% Pd(OAc)₂).

- Solvent choice (DCM or toluene for improved yield).

- Temperature control (60–80°C for 12–24 hours).

- Use of directing groups (e.g., acetamide) to enhance selectivity .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DCM | 80 | 72 |

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis confirms stereochemistry and bond angles. Crystals are grown via slow diffusion in CH₂Cl₂ .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., 2,6-dichlorophenyl protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 330.05 Da) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in airtight containers at –20°C to prevent decomposition.

- Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data?

- Methodological Answer : Cross-validate using:

- Multi-technique analysis : Compare X-ray data with DFT-calculated bond lengths/angles.

- Temperature-dependent studies : Assess thermal motion effects on structural parameters.

- Reference databases : Cross-check with Cambridge Structural Database (CSD) entries .

Q. What strategies improve regioselectivity in Pd-catalyzed C–H arylation during synthesis?

- Methodological Answer :

- Substrate engineering : Introduce electron-withdrawing groups (e.g., –NO₂) to direct arylation.

- Ligand modulation : Bulky ligands (e.g., PPh₃) suppress off-target coupling.

- Additive screening : Silver salts (Ag₂CO₃) enhance catalytic turnover .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Methodological Answer :

- Replace 2,6-dichlorophenyl with fluorinated analogs to assess GPCR binding affinity.

- Modify the acetamide group to carbamate for improved metabolic stability.

- Use SPR (Surface Plasmon Resonance) to quantify target interaction kinetics .

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

- Methodological Answer :

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) for resolution.

- Asymmetric catalysis : Employ (S)-BINAP ligands to enforce (2S)-configuration .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee > 98%) post-synthesis .

Data Contradiction Analysis

Q. How should conflicting reports on melting points or spectral data be resolved?

- Methodological Answer :

- Reproduce conditions : Ensure identical solvent purity and instrumentation.

- Dynamic NMR : Detect conformational polymorphism affecting melting points.

- Collaborative validation : Share samples with independent labs for cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.